molecular formula C19H22N2O3 B5714902 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine

1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine

Cat. No. B5714902
M. Wt: 326.4 g/mol
InChI Key: ZBPCOXVDAZXSJP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. The anti-inflammatory activity of this compound is thought to be mediated by the inhibition of the NF-κB signaling pathway, which regulates the production of pro-inflammatory cytokines. The neuroprotective effects of this compound are thought to be mediated by the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine in lab experiments include its potential use as a therapeutic agent in various diseases. It exhibits anti-cancer, anti-inflammatory, and neuroprotective activities, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine. These include:
1. Further investigation of its mechanism of action to better understand its anti-cancer, anti-inflammatory, and neuroprotective activities.
2. Development of more efficient and effective synthesis methods to improve its solubility and bioavailability.
3. Evaluation of its potential use as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders.
4. Investigation of its potential use in combination with other therapeutic agents to enhance its efficacy.
5. Development of novel drug delivery systems to improve its delivery and targeting to specific tissues or cells.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine is a promising compound that exhibits anti-cancer, anti-inflammatory, and neuroprotective activities. Its potential use as a therapeutic agent in various diseases makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine involves the reaction of 2-ethoxyaniline with 3-acetyl-2-furanone in the presence of sodium ethoxide. This intermediate product is then reacted with piperazine in the presence of acetic acid to obtain the final product.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-23-18-8-4-3-7-17(18)20-11-13-21(14-12-20)19(22)10-9-16-6-5-15-24-16/h3-10,15H,2,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPCOXVDAZXSJP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.